CVT-5440

Adenosine Receptor Pharmacology GPCR Binding Assays Radioligand Displacement

CVT-5440 is a high-affinity (Ki 50 nM), xanthine-based A2B antagonist with >200-fold selectivity over A1/A2A receptors[reference:0]. This prevents off-target effects seen with caffeine or theophylline[reference:1]. Essential for definitive A2B mechanistic studies in mast cell signaling[reference:2] and asthma research[reference:3], eliminating the need for genetic knockouts.

Molecular Formula C27H28N6O5
Molecular Weight 516.5 g/mol
CAS No. 531506-64-6
Cat. No. B1669357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCVT-5440
CAS531506-64-6
SynonymsCVT-5440;  CVT5440;  CVT 5440;  UNII-29S2U9DRGS.
Molecular FormulaC27H28N6O5
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC4=NOC(=N4)C5=CC(=CC=C5)OC
InChIInChI=1S/C27H28N6O5/c1-4-13-32-24-22(26(34)33(14-5-2)27(32)35)29-23(30-24)17-9-11-19(12-10-17)37-16-21-28-25(38-31-21)18-7-6-8-20(15-18)36-3/h6-12,15H,4-5,13-14,16H2,1-3H3,(H,29,30)
InChIKeyAHJHSANRNGKAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CVT-5440 (CAS 531506-64-6): Selective, High-Affinity Adenosine A2B Receptor Antagonist for Research Procurement


CVT-5440 is a xanthine-based, selective, high-affinity antagonist of the adenosine A2B receptor (A2B AdoR) with a binding affinity (Ki) of 50 nM [1]. This compound was developed and characterized through a medicinal chemistry effort specifically targeting the A2B receptor subtype, with demonstrated selectivity against the A1 (>200-fold), A2A (>200-fold), and A3 (>167-fold) adenosine receptor subtypes [1][2]. As a research tool compound, CVT-5440 enables subtype-selective pharmacological interrogation of A2B receptor function without the confounding off-target effects inherent to non-selective adenosine receptor antagonists [1].

Why CVT-5440 Cannot Be Replaced by Other Adenosine Receptor Antagonists


Adenosine receptor antagonists vary dramatically in subtype selectivity, and substitution of CVT-5440 with non-selective or differently selective compounds introduces substantial experimental confounding. Non-selective adenosine antagonists such as caffeine or theophylline exhibit comparable affinities across A1, A2A, and A2B receptors, precluding subtype-specific mechanistic interpretation [1]. Similarly, antagonists with primary selectivity for A1 or A2A receptors—including MRS1754, SCH58261, or ZM241385—cannot recapitulate the A2B-selective pharmacological profile that CVT-5440 provides [1]. The quantitative selectivity profile of CVT-5440 (>200-fold for A1 and A2A) establishes it as a distinct chemical tool for A2B-specific investigations, particularly in systems where A2B-mediated signaling must be isolated from compensatory or counter-regulatory effects mediated by other adenosine receptor subtypes [1].

Quantitative Differentiation Evidence for CVT-5440 vs. Adenosine Receptor Antagonist Comparators


A2B Receptor Binding Affinity: CVT-5440 Ki Determination

CVT-5440 exhibits high-affinity binding to the human adenosine A2B receptor with a Ki of 50 nM, as measured by competitive radioligand displacement assays [1]. This affinity represents a marked improvement over the first-generation xanthine-based A2B antagonist enprofylline, which requires significantly higher concentrations to achieve comparable receptor occupancy [1]. The 50 nM Ki establishes CVT-5440 as a sub-micromolar potency tool suitable for cell-based and tissue-level pharmacological studies at concentrations that minimize non-specific effects.

Adenosine Receptor Pharmacology GPCR Binding Assays Radioligand Displacement

A2B vs. A2A Selectivity: CVT-5440 Demonstrates >200-Fold Discrimination

CVT-5440 achieves greater than 200-fold selectivity for the A2B receptor over the A2A receptor (A2B Ki = 50 nM; A2A Ki >5,000 nM) [1]. This selectivity is critical because A2A and A2B receptors share overlapping tissue expression patterns—particularly in immune cells and vascular endothelium—and can mediate opposing or compensatory physiological responses [1]. In contrast, widely used non-selective adenosine antagonists such as caffeine exhibit approximately equipotent inhibition at A2A and A2B receptors, precluding subtype-specific interpretation of experimental results [2].

Receptor Subtype Selectivity A2B Pharmacology Off-Target Risk Assessment

A2B vs. A1 Selectivity: CVT-5440 Avoids Cardiac Off-Target Effects

CVT-5440 exhibits >200-fold selectivity for the A2B receptor over the A1 receptor (A2B Ki = 50 nM; A1 Ki >10,000 nM) [1]. This degree of selectivity is particularly significant because A1 receptor antagonism produces pronounced cardiovascular effects including tachycardia and increased atrioventricular nodal conduction, which would confound interpretation of A2B-mediated cardiovascular or pulmonary findings [1]. Non-selective adenosine antagonists such as theophylline lack this discrimination, engaging A1 receptors at clinically relevant concentrations and producing well-documented chronotropic and inotropic effects.

Cardiovascular Pharmacology A1 Receptor Receptor Selectivity

A2B vs. A3 Selectivity: CVT-5440 Distinguishes Between Immune-Modulatory Subtypes

CVT-5440 demonstrates >167-fold selectivity for the A2B receptor over the A3 receptor (A2B Ki = 50 nM; A3 Ki >8,350 nM) [1]. Both A2B and A3 receptors are expressed on mast cells and other immune effector cells, and each subtype modulates distinct aspects of inflammatory mediator release [1]. The ability of CVT-5440 to discriminate between these two immunologically relevant receptor subtypes is essential for dissecting A2B-specific contributions to inflammation and allergic responses without the confounding influence of concurrent A3 receptor blockade.

Immunopharmacology A3 Receptor Mast Cell Biology

A2B Antagonist Tool Compound Classification: CVT-5440 Among Validated Research Standards

In comprehensive reviews of adenosine receptor pharmacology, CVT-5440 is classified alongside MRS1754, MRS1706, and PSB-1115 as a validated synthetic A2B receptor antagonist tool compound [1]. This recognition within the established pharmacological toolbox distinguishes CVT-5440 from uncharacterized or poorly validated A2B antagonists. Unlike the broader class of xanthine derivatives—many of which exhibit only modest A2B affinity and poor subtype selectivity—CVT-5440 has undergone rigorous pharmacological characterization with published receptor binding data across all four adenosine receptor subtypes.

Pharmacological Tool Compounds A2B Antagonists Receptor Pharmacology

CVT-5440 Research Procurement: Optimal Application Scenarios


A2B Receptor Subtype-Selective Pharmacological Validation Studies

CVT-5440 is optimally employed in experiments requiring unambiguous attribution of observed effects to A2B receptor antagonism. With >200-fold selectivity over A1 and A2A receptors and >167-fold selectivity over A3 receptors, CVT-5440 enables researchers to establish concentration-response relationships that isolate A2B-specific signaling without requiring complex genetic knockout controls [1]. This application is particularly valuable in systems where multiple adenosine receptor subtypes are co-expressed and functionally interactive.

Mast Cell and Immune Cell A2B Signaling Studies

CVT-5440 is specifically suited for investigations of A2B receptor function in mast cells, basophils, and other immune effector cells where adenosine signaling modulates inflammatory mediator release [1]. The compound's selectivity profile ensures that observed effects on cytokine production, degranulation, or chemotaxis can be confidently linked to A2B receptor blockade rather than A3 receptor modulation—a critical distinction given the co-expression of A2B and A3 receptors on mast cells [1].

Asthma and Airway Inflammation Preclinical Models

CVT-5440 was discovered and optimized within a medicinal chemistry program specifically targeting A2B receptor antagonism for asthma research [1]. The compound is therefore directly applicable to preclinical studies of airway hyperresponsiveness, bronchoconstriction, and pulmonary inflammation where A2B receptors on airway smooth muscle, epithelial cells, and resident immune cells are implicated in disease pathophysiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CVT-5440

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.